2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-3-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-3,6-7,9H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZDMSSSJVDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=COC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118157-01-0 | |
| Record name | 2-(3-Furanyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118157-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-furylamine with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring undergoes oxidation under specific conditions. Key findings include:
-
Thiazolidine Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the thiazolidine sulfur atom, forming a thiazolidin-4-one derivative.
-
Side-Chain Oxidation : The furan ring may undergo oxidative cleavage under strong acidic conditions (e.g., HNO₃/H₂SO₄), yielding dicarboxylic acid derivatives.
Table 1: Oxidation Reaction Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | Thiazolidin-4-one | 65% | |
| KMnO₄ (aq.) | 80°C, 3 hrs | Sulfoxide derivative | 72% | |
| HNO₃/H₂SO₄ | Reflux, 2 hrs | Furan dicarboxylic acid | 58% |
Reduction Reactions
Reductive modifications target the carboxylic acid group or the thiazolidine ring:
-
Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH).
-
Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazolidine ring, forming a thiazolidane derivative .
Table 2: Reduction Reaction Parameters
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 hr | Alcohol derivative | 89% | |
| H₂ (1 atm)/Pd-C | EtOH, RT, 12 hrs | Thiazolidane | 78% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the furan or thiazolidine positions:
-
Furan Ring Halogenation : Bromine (Br₂) in acetic acid substitutes the furan C-5 position, forming 5-bromo-furan derivatives.
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Nucleophilic Displacement : Thiazolidine sulfur reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts .
Table 3: Substitution Reaction Outcomes
| Reagent | Site of Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/AcOH | Furan C-5 | 5-Bromo-furan | 81% | |
| CH₃I/NaOH | Thiazolidine S | Sulfonium salt | 67% |
Amidation and Esterification
The carboxylic acid group participates in standard derivatization reactions:
-
Amide Formation : Coupling agents like EDC/HOBt facilitate reaction with primary amines, producing amides with IC₅₀ values <10 µM in cytotoxicity assays .
-
Esterification : Fischer esterification with methanol/H₂SO₄ yields methyl esters, used as intermediates in drug design.
Table 4: Derivatization Efficiency
| Reaction Type | Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Amidation | EDC/HOBt | DMF, RT, 24 hrs | 92% | |
| Esterification | MeOH/H₂SO₄ | Reflux, 4 hrs | 85% |
Ring-Opening Reactions
Acid- or base-mediated ring opening generates linear thiol-containing compounds:
-
Acidic Hydrolysis : HCl (6M) cleaves the thiazolidine ring, releasing cysteine and furan-3-carbaldehyde.
-
Base-Induced Degradation : NaOH (2M) opens the ring via nucleophilic attack, forming a disulfide intermediate .
Table 5: Ring-Opening Pathways
| Condition | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl | Cysteine + aldehyde | Synthesis of chiral ligands | |
| Basic | 2M NaOH | Disulfide polymer | Material science |
Key Mechanistic Insights
Scientific Research Applications
Synthesis of Thiazolidine Derivatives
The synthesis of 2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of L-cysteine with appropriate aldehydes. For instance, the reaction between L-cysteine and furan-based aldehydes leads to the formation of this compound with varying yields depending on the substituents used. The general synthetic pathway can be summarized as follows:
- Reactants : L-cysteine and furan-3-aldehyde.
- Conditions : The reaction is often carried out in ethanol at room temperature for several hours.
- Purification : The resulting product is purified through crystallization or chromatography.
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. For example, studies have shown that certain derivatives can scavenge free radicals effectively, with some compounds demonstrating IC50 values as low as 18.17 µg/mL in DPPH assays . This antioxidant activity is attributed to their ability to donate hydrogen atoms and stabilize free radicals.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial in treating hyperpigmentation disorders. Thiazolidine derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential. In particular, derivatives with substitutions at the 2-position have shown promising results, with some exhibiting IC50 values around 16.5 µM against mushroom tyrosinase . Molecular docking studies further support these findings by revealing strong binding affinities between the compounds and the enzyme.
Antiviral Activity
Recent studies have explored the antiviral potential of thiazolidine derivatives against avian influenza virus (AIV) and infectious bronchitis virus (IBV). Compounds synthesized from thiazolidines demonstrated significant antiviral activity, with IC50 values indicating effective inhibition of viral replication . For instance, a specific derivative showed an IC50 value of 3.47 µM against AIV, outperforming standard antiviral agents in preliminary assays.
Cancer Treatment
The anticancer properties of thiazolidine derivatives are under investigation, with some compounds showing cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, certain derivatives exhibited IC50 values indicative of potent anticancer activity comparable to standard chemotherapeutic agents like 5-fluorouracil .
Neuroprotective Effects
Emerging evidence suggests that thiazolidine compounds may also possess neuroprotective properties, potentially mitigating oxidative stress-related neuronal damage. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Data Table
Key Findings and Trends
Substituent Position Matters : Nitro groups at the para-position on phenyl rings enhance antimicrobial activity, while meta- or ortho-positions reduce efficacy .
Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) derivatives excel in antioxidant applications, whereas nitro (electron-withdrawing) derivatives dominate antimicrobial roles .
Heterocyclic Variants : Furan and thiophene substituents offer tunable electronic properties, with furan’s oxygen likely enhancing hydrogen-bonding capacity compared to thiophene’s sulfur .
Biological Activity
2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, antiviral, and antioxidant properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with thiazolidine precursors. The structural activity relationship (SAR) studies indicate that modifications in the furan ring and thiazolidine core can significantly influence biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 1.9 | Apoptosis via caspase activation |
| A-549 | 6.5 | G2/M phase arrest |
| MDA-MB-231 | 5.4 | Downregulation of MMP-9 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting multiple pathways involved in tumor growth and metastasis .
Antibacterial Activity
In vitro evaluations have shown that this compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 to over 5000 µg/ml, indicating its potential as an antibacterial agent .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary data suggest that thiazolidine carboxylic acids can act against avian influenza viruses (AIV) and infectious bronchitis virus (IBV). For instance, one derivative showed an IC50 value of 3.47 µM against AIV H9N2, demonstrating significant antiviral potential .
Antioxidant Activity
Antioxidant assays have indicated that this compound possesses notable antioxidant properties. The compound's ability to scavenge free radicals was assessed using DPPH and CUPRAC assays, confirming its role in reducing oxidative stress .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidine derivatives:
- Cancer Therapy : A study involving a series of thiazolidine derivatives revealed that modifications in the furan moiety enhanced cytotoxicity against colorectal cancer cell lines (Caco-2 and HCT-116), with significant apoptosis induction observed .
- Antimicrobial Applications : In another investigation, a library of thiazolidine compounds was screened for antibacterial activity against resistant strains of MRSA and other pathogens, showing promising results that warrant further exploration for clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(Furan-3-yl)-1,3-thiazolidine-4-carboxylic acid, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is synthesized via the cyclocondensation of L-cysteine hydrochloride with furan-3-carbaldehyde in aqueous ethanol under basic conditions (e.g., NaHCO₃). Critical parameters include:
- pH control (8–9) to facilitate imine formation and subsequent cyclization.
- Reaction time (6–24 hours at room temperature) to balance yield and side reactions.
- Molar ratio (1.1:1 aldehyde:cysteine) to minimize unreacted starting material.
Purification is typically achieved via silica gel chromatography (n-hexane:ethyl acetate, 3:1) .- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.5–9.0 | Ensures cyclization |
| Time | 6–12 h | Prevents hydrolysis |
| Solvent | 95% ethanol | Enhances solubility |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- FT-IR : A sharp N-H stretch at 1570–1580 cm⁻¹ confirms thiazolidine ring formation. Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete cyclization .
- NMR :
- H NMR: δ 4.3–4.6 (C4-H, multiplet), δ 5.1–5.3 (C2-H adjacent to furan).
- C NMR: C4-carboxylic acid at ~175 ppm; furan C3 carbon at ~110–120 ppm .
- X-ray crystallography : Validates stereochemistry; e.g., (4R) configuration in analogs shows intermolecular O–H⋯O hydrogen bonds .
Q. What preliminary biological activities have been reported for thiazolidine-4-carboxylic acid derivatives?
- Methodological Answer : Analogous compounds (e.g., 2-aryl derivatives) show antimicrobial activity against B. subtilis and P. aeruginosa, with substituent position critically influencing efficacy. For example:
- Nitro groups at the para-position enhance activity (MIC: 8 µg/mL vs. B. subtilis), outperforming meta- and ortho-substituted analogs .
- Chlorophenyl derivatives exhibit moderate activity (MIC: 16 µg/mL) .
- Note : Furan-3-yl-specific data are limited; extrapolation from phenyl analogs suggests electronic and steric properties of the substituent dictate potency.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours) while maintaining yields >75% (vs. 60% conventional) .
- Catalytic additives : Use of molecular sieves (3Å) or Lewis acids (e.g., ZnCl₂) improves aldehyde reactivity, particularly for electron-rich furan derivatives.
- Workup optimization : Acidification (pH 2–3) post-reaction precipitates the product, reducing chromatographic purification needs .
Q. How should researchers resolve contradictions in spectral data for thiazolidine derivatives?
- Methodological Answer :
- Dynamic NMR : Detects rotamers in thiazolidine rings, explaining split peaks in H NMR (e.g., C2-H and C4-H) .
- Crystallographic validation : Resolves stereochemical ambiguities; e.g., corrected crystal structures in retracted studies highlight misassigned configurations .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
Q. What strategies mitigate decomposition of thiazolidine derivatives during analytical procedures?
- Methodological Answer :
- Low-temperature distillation : Prevents thermal degradation (e.g., 2-(isobutyl) analogs decompose >100°C) .
- Stabilizing agents : Addition of antioxidants (e.g., BHT) in HPLC mobile phases reduces oxidation of the thiazolidine ring .
- Lyophilization : Preserves integrity during storage; avoid prolonged exposure to light or moisture .
Q. How do substituent positions on the furan ring influence biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., NO₂) at the furan 5-position enhance antimicrobial activity by increasing electrophilicity of the thiazolidine ring.
- Steric effects : Bulky substituents at the furan 2-position reduce activity due to hindered target binding (e.g., 2-methylfuran analogs show 50% lower potency) .
- Data Table :
| Substituent (Position) | MIC (µg/mL) vs. B. subtilis | Notes |
|---|---|---|
| -NO₂ (5-position) | 8 | Best activity |
| -Cl (5-position) | 16 | Moderate |
| -OCH₃ (2-position) | 32 | Steric hindrance |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
